4-Amino-4-cyclobutylbutan-2-one hydrochloride
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Overview
Description
4-Amino-4-cyclobutylbutan-2-one hydrochloride is a chemical compound with the molecular formula C8H16ClNO and a molecular weight of 177.67 g/mol . This compound is known for its unique structure, which includes a cyclobutyl ring and an amino group attached to a butanone backbone. It is commonly used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 4-Amino-4-cyclobutylbutan-2-one hydrochloride typically involves several steps. One common synthetic route includes the reaction of cyclobutylmethyl ketone with ammonia under specific conditions to introduce the amino group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
4-Amino-4-cyclobutylbutan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Amino-4-cyclobutylbutan-2-one hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 4-Amino-4-cyclobutylbutan-2-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclobutyl ring provides steric hindrance, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
4-Amino-4-cyclobutylbutan-2-one hydrochloride can be compared with other similar compounds, such as:
4-Aminobutan-2-one hydrochloride: Lacks the cyclobutyl ring, resulting in different chemical properties and reactivity.
Bupropion hydrochloride: A well-known compound with a similar amino group but different overall structure and pharmacological effects. The uniqueness of this compound lies in its cyclobutyl ring, which imparts distinct steric and electronic properties, making it valuable for specific research applications.
Properties
Molecular Formula |
C8H16ClNO |
---|---|
Molecular Weight |
177.67 g/mol |
IUPAC Name |
4-amino-4-cyclobutylbutan-2-one;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-6(10)5-8(9)7-3-2-4-7;/h7-8H,2-5,9H2,1H3;1H |
InChI Key |
POQHCVCDVFQUDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C1CCC1)N.Cl |
Origin of Product |
United States |
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